Cas no 2168465-07-2 (N-(4-fluorooxolan-3-yl)acetamide)
N-(4-fluorooxolan-3-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-fluorooxolan-3-yl)acetamide
- AKOS032844032
- 2168465-07-2
- F6438-6721
-
- Inchi: 1S/C6H10FNO2/c1-4(9)8-6-3-10-2-5(6)7/h5-6H,2-3H2,1H3,(H,8,9)
- InChI Key: DOXUOXWSVWKIOQ-UHFFFAOYSA-N
- SMILES: FC1COCC1NC(C)=O
Computed Properties
- Exact Mass: 147.06955672g/mol
- Monoisotopic Mass: 147.06955672g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 38.3Ų
N-(4-fluorooxolan-3-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6438-6721-2μmol |
N-(4-fluorooxolan-3-yl)acetamide |
2168465-07-2 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6438-6721-5μmol |
N-(4-fluorooxolan-3-yl)acetamide |
2168465-07-2 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6438-6721-10μmol |
N-(4-fluorooxolan-3-yl)acetamide |
2168465-07-2 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6438-6721-20μmol |
N-(4-fluorooxolan-3-yl)acetamide |
2168465-07-2 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6438-6721-1mg |
N-(4-fluorooxolan-3-yl)acetamide |
2168465-07-2 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6438-6721-2mg |
N-(4-fluorooxolan-3-yl)acetamide |
2168465-07-2 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6438-6721-3mg |
N-(4-fluorooxolan-3-yl)acetamide |
2168465-07-2 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6438-6721-4mg |
N-(4-fluorooxolan-3-yl)acetamide |
2168465-07-2 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6438-6721-5mg |
N-(4-fluorooxolan-3-yl)acetamide |
2168465-07-2 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6438-6721-10mg |
N-(4-fluorooxolan-3-yl)acetamide |
2168465-07-2 | 10mg |
$79.0 | 2023-09-09 |
N-(4-fluorooxolan-3-yl)acetamide Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on N-(4-fluorooxolan-3-yl)acetamide
Comprehensive Overview of N-(4-fluorooxolan-3-yl)acetamide (CAS No. 2168465-07-2): Properties, Applications, and Research Insights
N-(4-fluorooxolan-3-yl)acetamide (CAS No. 2168465-07-2) is a fluorinated heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The presence of a fluorooxolane ring combined with an acetamide moiety makes this compound a versatile intermediate for synthesizing biologically active molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting enzymes and receptors associated with metabolic disorders and inflammatory diseases.
One of the most searched questions about N-(4-fluorooxolan-3-yl)acetamide revolves around its synthetic routes and purification methods. The compound is typically synthesized via nucleophilic substitution reactions, where 4-fluorooxolane-3-amine is acylated with acetic anhydride or acetyl chloride. Advanced techniques like HPLC purification and column chromatography are employed to achieve high purity, which is critical for its applications in precision medicine. The growing demand for fluorinated building blocks in medicinal chemistry further underscores the importance of this compound.
In the context of green chemistry, N-(4-fluorooxolan-3-yl)acetamide aligns with the industry's shift toward sustainable synthesis. Researchers are optimizing solvent-free or water-based reactions to minimize environmental impact, a topic highly relevant to ESG (Environmental, Social, and Governance) trends. Additionally, its stability under physiological conditions makes it a candidate for prodrug development, a hot topic in AI-driven drug design platforms.
The compound's physicochemical properties, such as its logP value and hydrogen-bonding capacity, are frequently analyzed in QSAR (Quantitative Structure-Activity Relationship) studies. These analyses help predict its bioavailability and binding affinity, addressing common queries about its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Such data is invaluable for high-throughput screening in virtual libraries, a technique gaining traction in computational chemistry.
From a commercial perspective, N-(4-fluorooxolan-3-yl)acetamide is listed in catalogs of specialty chemical suppliers, often under the category of fluorinated intermediates. Its pricing and scalability are subjects of interest for contract manufacturing organizations (CMOs), especially those catering to the biopharma sector. The compound's patent landscape is also under scrutiny, as innovators seek to protect novel derivatives for therapeutic use.
In summary, N-(4-fluorooxolan-3-yl)acetamide (CAS No. 2168465-07-2) represents a convergence of structural innovation and practical utility in modern chemistry. Its role in advancing targeted therapies and sustainable synthesis ensures its relevance in both academic and industrial settings. As research progresses, this compound is poised to contribute to breakthroughs in personalized medicine and material science.
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